molecular formula C13H14BrNO2 B8571114 methyl 6-bromo-1-isopropyl-1H-indole-4-carboxylate

methyl 6-bromo-1-isopropyl-1H-indole-4-carboxylate

Cat. No. B8571114
M. Wt: 296.16 g/mol
InChI Key: PIPXISSGQLZJJX-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

Alternatively, the alkylation of the indole nitrogen could be performed as follows: To a cooled (0° C.) suspension of methyl 6-bromo-1H-indole-4-carboxylate (10 g, 39.4 mmol) and (cyanomethyl)(trimethyl)phosphonium chloride (14.91 g, 98 mmol) in THF (400 mL) was added 2-propanol (6.06 mL, 79 mmol), followed by sodium hydride (3.46 g, 87 mmol). The mixture was stirred at ambient temperature for 2 h, at which time LCMS showed no product formation. Heated at 50° C. for 18 h. LC/MS showed reaction complete. Filtered reaction mixture and concentrated in vacuo. The residue was diluted with methylene chloride and passed through a pad of silica (washed with methylene chloride). Purification by flash chromatography (Analogix SF65-200 g; 5-10% EtOAc/hexanes) gave methyl 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylate (9.7 g, 31.4 mmol, 80% yield). MS (ES) [M+H]+296.2, 298.4.
Name
indole nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
(cyanomethyl)(trimethyl)phosphonium chloride
Quantity
14.91 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
6.06 mL
Type
reactant
Reaction Step Three
Quantity
3.46 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N].N1C2[C:5](=CC=CC=2)[CH:4]=[CH:3]1.[Br:11][C:12]1[CH:13]=[C:14]([C:21]([O:23][CH3:24])=[O:22])[C:15]2[CH:16]=[CH:17][NH:18][C:19]=2[CH:20]=1.[Cl-].C(C[P+](C)(C)C)#N.CC(O)C.[H-].[Na+]>C1COCC1>[Br:11][C:12]1[CH:13]=[C:14]([C:21]([O:23][CH3:24])=[O:22])[C:15]2[CH:16]=[CH:17][N:18]([CH:4]([CH3:5])[CH3:3])[C:19]=2[CH:20]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
indole nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N].N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=2C=CNC2C1)C(=O)OC
Name
(cyanomethyl)(trimethyl)phosphonium chloride
Quantity
14.91 g
Type
reactant
Smiles
[Cl-].C(#N)C[P+](C)(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6.06 mL
Type
reactant
Smiles
CC(C)O
Step Four
Name
Quantity
3.46 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 h, at which time LCMS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
TEMPERATURE
Type
TEMPERATURE
Details
Heated at 50° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
reaction complete
FILTRATION
Type
FILTRATION
Details
Filtered
CUSTOM
Type
CUSTOM
Details
reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Analogix SF65-200 g; 5-10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=2C=CN(C2C1)C(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.4 mmol
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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